1-[4-[(2-Nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid
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Overview
Description
1-[4-[(2-Nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2-Nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Substitution with Nitrophenyl Group: The piperazine ring is then substituted with a nitrophenyl group through a nucleophilic substitution reaction.
Addition of Diphenylethanone Moiety: The final step involves the addition of the diphenylethanone moiety to the piperazine ring, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2-Nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-[(2-Nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[(2-Nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.
1,2,3-Triazole-piperazin-benzo[1,4]thiazine: Another compound with a piperazine ring, known for its interactions with biological targets.
Uniqueness
1-[4-[(2-Nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3.C2H2O4/c29-25(24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)27-17-15-26(16-18-27)19-22-13-7-8-14-23(22)28(30)31;3-1(4)2(5)6/h1-14,24H,15-19H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXBMVVHFLVKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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